cis-2-Methylcyclopentanol

Physicochemical Property Isomer Separation Quality Control

cis-2-Methylcyclopentanol (CAS 25144-05-2) is a chiral secondary alicyclic alcohol with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g·mol⁻¹. The compound exists as a five-membered cyclopentane ring bearing a hydroxyl group and a methyl substituent in a cis (rel-(1R,2S)) configuration.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 25144-05-2
Cat. No. B1360979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Methylcyclopentanol
CAS25144-05-2
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC1CCCC1O
InChIInChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6+/m1/s1
InChIKeyBVIJQMCYYASIFP-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2-Methylcyclopentanol (CAS 25144-05-2) – Physicochemical Identity, Stereochemical Purity, and Procurement Context


cis-2-Methylcyclopentanol (CAS 25144-05-2) is a chiral secondary alicyclic alcohol with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g·mol⁻¹ [1]. The compound exists as a five-membered cyclopentane ring bearing a hydroxyl group and a methyl substituent in a cis (rel-(1R,2S)) configuration [1]. It is a colorless liquid at ambient temperature, supplied typically at ≥95% purity with standard analytical documentation (NMR, HPLC, GC) . The defined relative stereochemistry distinguishes it from its trans isomer and from regioisomeric methylcyclopentanols, making precise stereochemical specification essential for procurement in asymmetric synthesis, fragrance chemistry, and physicochemical research.

Why “2-Methylcyclopentanol” Cannot Substitute for cis-2-Methylcyclopentanol in Stereochemically Demanding Workflows


The term “2-methylcyclopentanol” frequently denotes an undefined mixture of cis and trans stereoisomers (CAS 24070-77-7) . However, the cis isomer (CAS 25144-05-2) exhibits measurably different boiling point, vapor pressure, and, critically, divergent stereochemical reaction outcomes compared to its trans counterpart [1]. In elimination reactions, the cis configuration enforces a distinct regiochemical pathway that the trans isomer cannot follow, leading to different alkene products [2]. Substituting the cis isomer with a stereochemical mixture therefore introduces unpredictable reactivity, compromised enantiomeric purity, and invalidates comparative analytical protocols. The quantitative evidence below demonstrates why only stereochemically defined cis-2-methylcyclopentanol meets the requirements of structure-specific applications.

Direct Quantitative Differentiation of cis-2-Methylcyclopentanol (CAS 25144-05-2) Against Closest Analogs


Boiling Point: cis-2-Methylcyclopentanol Boils 3.6 °C Lower Than the trans Isomer, Facilitating Distillation-Based Separation and Purity Control

cis-2-Methylcyclopentanol exhibits a boiling point of 146.9 ± 8.0 °C at 760 mmHg [1], whereas the trans isomer boils at 150.5 ± 0.0 °C (lit. 150–151 °C at 740 mmHg) [2]. This 3.6 °C difference, although modest, is analytically significant for fractional distillation and gas chromatographic separation of the stereoisomers. The narrower boiling range reported for the trans isomer (±0.0 °C vs ±8.0 °C) also reflects differences in available measurement precision across databases and may influence thermal stability assessments.

Physicochemical Property Isomer Separation Quality Control

Vapor Pressure: cis-2-Methylcyclopentanol is 20% More Volatile Than the trans Isomer at 25 °C, Affecting Headspace and Evaporation Kinetics

At 25 °C, the predicted vapor pressure of cis-2-methylcyclopentanol is 1.8 ± 0.6 mmHg [1], while the trans isomer displays a lower value of 1.5 ± 0.6 mmHg . The 20% higher volatility of the cis form can influence evaporation rates in open-vessel reactions, headspace composition in fragrance formulation, and the design of vapor-phase delivery systems. This difference originates from the distinct dipole moment and molecular packing of the cis versus trans diastereomers.

Volatility Headspace Analysis Formulation

Dehydration Regioselectivity: cis-2-Methylcyclopentanol Tosylate Eliminates to 1-Methylcyclopentene, Whereas trans Tosylate Gives 3-Methylcyclopentene Under E2 Conditions

The stereochemistry of 2-methylcyclopentanol directly dictates alkene product distribution in base-promoted elimination of the corresponding tosylate. Under E2 conditions (e.g., POCl₃/pyridine or alkoxide bases), trans-2-methylcyclopentyl tosylate yields predominantly 3-methylcyclopentene via an anti-periplanar elimination pathway [1][2]. In contrast, the cis isomer cannot achieve the anti geometry required for 3-methylcyclopentene formation and instead eliminates to give 1-methylcyclopentene as the major product [3]. The Journal of Catalysis (1982) study confirms that the relative yields of 1-methylcyclopentene and 3-methylcyclopentene depend on the alcohol conformation (cis vs trans) and the catalyst composition, with cis alcohol consistently favoring the 1-methylcyclopentene pathway .

Elimination Chemistry Stereoelectronic Effects Synthetic Intermediate

Natural Occurrence: cis-2-Methylcyclopentanol is a Verified Plant Metabolite, While the trans Isomer Lacks Documented Natural Origin

According to the Natural Products Magnetic Resonance Database (NP-MRD), cis-2-methylcyclopentanol (NP0266929) has been identified as a constituent of Cedronella canariensis (Balm of Gilead) [1]. No equivalent natural occurrence entry exists for trans-2-methylcyclopentanol in the same database. This natural provenance positions the cis isomer as an authentic reference standard for metabolomic fingerprinting, phytochemical authentication, and chemotaxonomic studies, whereas the trans isomer or mixed-isomer products cannot serve this function.

Natural Product Chemistry Metabolomics Reference Standard

High-Value Application Scenarios Where Stereochemically Pure cis-2-Methylcyclopentanol Delivers Differentiated Performance


Asymmetric Synthesis: Chiral Intermediate for 1-Methylcyclopentene-Derived Building Blocks

The cis configuration of CAS 25144-05-2 enables stereospecific E2 elimination to 1-methylcyclopentene [1], a regiochemical outcome that the trans isomer cannot replicate. This makes cis-2-methylcyclopentanol the preferred starting material for synthetic routes requiring 1-methylcyclopentene as a key intermediate, such as in the preparation of cyclopentane-containing pharmaceuticals or agrochemicals where double-bond position dictates downstream functionalization.

Natural Product Metabolomics: Authentic Reference Standard for Cedronella canariensis Profiling

Because cis-2-methylcyclopentanol is a documented metabolite of Cedronella canariensis [2], procurement of the stereochemically defined cis isomer is essential for building accurate spectral libraries, performing quantitative GC-MS or LC-MS metabolomic analyses, and authenticating botanical raw materials. The trans isomer or mixed-isomer products are biologically irrelevant for this application and would produce false negatives or misidentification.

Fragrance Formulation: Volatility-Tuned Headspace Performance

The 20% higher vapor pressure of cis-2-methylcyclopentanol relative to its trans isomer [3] translates into a measurably different evaporation profile and headspace concentration. Fragrance chemists selecting this compound for a specific olfactory note must specify the cis isomer to ensure batch-to-batch consistency in volatile release kinetics, which directly influences fragrance longevity and character.

Analytical Method Development: GC and Distillation-Based Purity Verification

The 3.6 °C boiling point difference between cis and trans isomers provides a practical, low-cost method for stereochemical identity confirmation via fractional distillation or gas chromatography. Quality control laboratories can leverage this thermal separation window to verify that received material matches the cis specification, supplementing or even reducing the need for expensive chiral stationary-phase HPLC analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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